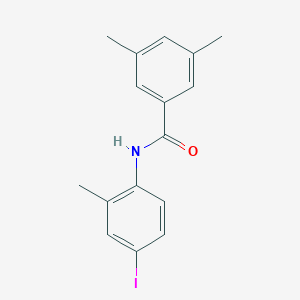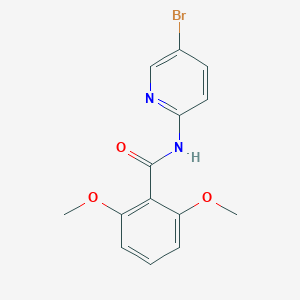![molecular formula C21H20N2O2 B244817 N-[4-(isobutyrylamino)phenyl]-2-naphthamide](/img/structure/B244817.png)
N-[4-(isobutyrylamino)phenyl]-2-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(isobutyrylamino)phenyl]-2-naphthamide, also known as IBN-4, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of naphthamides, which are known to exhibit a wide range of biological activities. IBN-4 has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of N-[4-(isobutyrylamino)phenyl]-2-naphthamide is not fully understood. However, it is believed to exert its anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune responses. N-[4-(isobutyrylamino)phenyl]-2-naphthamide has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory properties, N-[4-(isobutyrylamino)phenyl]-2-naphthamide has been shown to possess anti-cancer and anti-viral properties. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-[4-(isobutyrylamino)phenyl]-2-naphthamide has also been shown to inhibit the replication of certain viruses, including the hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[4-(isobutyrylamino)phenyl]-2-naphthamide in lab experiments is its versatility. It can be used in a wide range of assays to study its effects on various biological processes. However, one of the limitations of using N-[4-(isobutyrylamino)phenyl]-2-naphthamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are several future directions for the study of N-[4-(isobutyrylamino)phenyl]-2-naphthamide. One area of interest is its potential use in the treatment of inflammatory diseases. Further studies are needed to fully understand its mechanism of action and to determine its efficacy and safety in human clinical trials. Another area of interest is its potential use as an anti-cancer and anti-viral agent. More research is needed to determine its effectiveness against different types of cancer and viruses, as well as its potential side effects. Finally, there is also potential for the development of new derivatives of N-[4-(isobutyrylamino)phenyl]-2-naphthamide with improved solubility and bioavailability.
Méthodes De Synthèse
N-[4-(isobutyrylamino)phenyl]-2-naphthamide can be synthesized through a multi-step process involving the reaction of 2-naphthoic acid with isobutyryl chloride, followed by the reaction of the resulting intermediate with 4-aminobenzoic acid. The final product is obtained through purification and characterization using various analytical techniques.
Applications De Recherche Scientifique
N-[4-(isobutyrylamino)phenyl]-2-naphthamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propriétés
Formule moléculaire |
C21H20N2O2 |
|---|---|
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
N-[4-(2-methylpropanoylamino)phenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C21H20N2O2/c1-14(2)20(24)22-18-9-11-19(12-10-18)23-21(25)17-8-7-15-5-3-4-6-16(15)13-17/h3-14H,1-2H3,(H,22,24)(H,23,25) |
Clé InChI |
LFSSBOXTNLWMOI-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2 |
SMILES canonique |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-ethoxybenzamide](/img/structure/B244736.png)
![3-chloro-4-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244737.png)
![2,3-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244738.png)
![2-chloro-4-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244740.png)
![4-fluoro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244742.png)
![2-chloro-5-iodo-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244744.png)
![4-(2-methylpropoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244745.png)
![3-chloro-4-ethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244747.png)
![4-butoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244748.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,6-dimethoxybenzamide](/img/structure/B244752.png)
![2-[4-(butan-2-yl)phenoxy]-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B244753.png)

![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,6-dimethoxybenzamide](/img/structure/B244756.png)
